molecular formula C12H15N7O8 B12777531 [(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid CAS No. 81621-14-9

[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid

Cat. No.: B12777531
CAS No.: 81621-14-9
M. Wt: 385.29 g/mol
InChI Key: IJSLTOWRYBNDIM-ZVGXWIELSA-N
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Description

The compound “[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid” is a complex organic molecule It features a purine base attached to a hexahydrofurofuran ring system, with a nitrate group and nitric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the hexahydrofurofuran ring system. The purine base can be synthesized through a series of reactions involving the condensation of formamide with other precursors. The hexahydrofurofuran ring system is typically formed through cyclization reactions. The final step involves the nitration of the compound to introduce the nitrate group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrate group can be oxidized to form different nitrogen oxides.

    Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The purine base can undergo substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex molecules.

    Biology: It may have applications in studying cellular processes and interactions due to its structural similarity to nucleotides.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to bind to specific enzymes or receptors and modulate their activity. The nitrate group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar structure.

    Nitroglycerin: A nitrate-containing compound used in medicine for its vasodilatory effects.

Uniqueness

This compound is unique due to its combination of a purine base with a hexahydrofurofuran ring system and a nitrate group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research.

Properties

CAS No.

81621-14-9

Molecular Formula

C12H15N7O8

Molecular Weight

385.29 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid

InChI

InChI=1S/C12H14N6O5.HNO3/c1-13-11-8-12(15-4-14-11)17(5-16-8)6-2-21-10-7(23-18(19)20)3-22-9(6)10;2-1(3)4/h4-7,9-10H,2-3H2,1H3,(H,13,14,15);(H,2,3,4)/t6-,7-,9+,10+;/m0./s1

InChI Key

IJSLTOWRYBNDIM-ZVGXWIELSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].[N+](=O)(O)[O-]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3COC4C3OCC4O[N+](=O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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